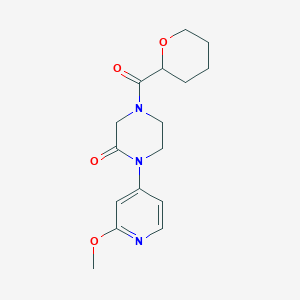
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one, also known as MPOC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in the inflammatory response. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation and pain. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has also been shown to have antitumor properties, possibly through the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one in lab experiments is its high purity and efficient synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one is a chemical compound that has shown promising results in the treatment of various diseases. Its unique chemical properties make it a valuable compound for medicinal chemistry research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with oxalyl chloride, followed by the reaction with piperazine and subsequent cyclization with 1,2-epoxyhexane. This method has been shown to be efficient and yields high purity 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-10-12(5-6-17-14)19-8-7-18(11-15(19)20)16(21)13-4-2-3-9-23-13/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARJGGYUYRUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




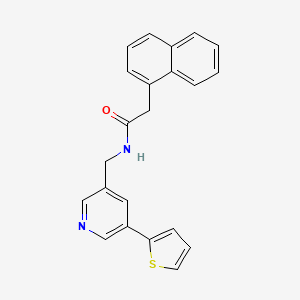
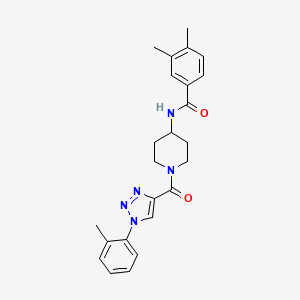
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
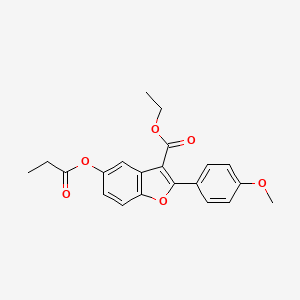
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)

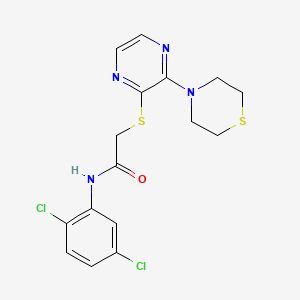

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)